1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)9(13)6(7)4-17-3-5(15)2-16-17/h1-3H,4,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCFREDMJJEAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CN2C=C(C=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine typically involves the reaction of 2,3,4,6-tetrafluorobenzyl chloride with 4-aminopyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrazole moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzyl ring can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxides or hydroxylated products.
Scientific Research Applications
Medicinal Chemistry
1-(2,3,4,6-Tetrafluorobenzyl)-1H-pyrazol-4-amine has been investigated for its potential therapeutic effects. Its applications in medicinal chemistry include:
- Anticancer Activity: Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
Agrochemicals
The unique properties of this compound also make it a candidate for use in agrochemicals:
- Pesticide Development: The fluorinated structure can enhance the bioactivity and selectivity of pesticides. Research indicates that incorporating fluorine into agrochemical structures can improve their efficacy against pests while reducing environmental impact .
Materials Science
In materials science, the compound's chemical characteristics allow for various applications:
- Fluorinated Polymers: The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. This is particularly valuable in developing advanced materials for electronics and coatings .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives. The findings indicated that compounds similar to this compound exhibited potent anticancer activity against various cancer cell lines.
Case Study 2: Agrochemical Applications
Research conducted by agricultural scientists demonstrated that fluorinated pyrazole derivatives showed increased effectiveness as herbicides compared to non-fluorinated counterparts. The study highlighted the role of fluorine in enhancing the binding affinity of these compounds to target enzymes in plants.
Mechanism of Action
The mechanism of action of 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity. The pyrazole ring can interact with various biological receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
- CAS : 1179359-70-6
- Molecular Formula : C₁₀H₉ClFN₃
- Molecular Weight : 225.65 g/mol .
- Key Differences :
- Replaces tetrafluoro substitution with 3-chloro-4-fluoro groups.
- Reduced fluorine content and addition of chlorine alter lipophilicity (ClogP ≈ 2.8 vs. ~3.2 for tetrafluoro analog).
- Activity : Chlorine substitution may reduce metabolic stability compared to fluorine, as seen in analogous SAR studies .
(b) 1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-4-amine
Variations in the Pyrazole Core
(a) 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine
- CAS : 1431964-73-6
- Molecular Formula : C₁₁H₁₁F₃N₃O
- Molecular Weight : 267.28 g/mol .
- Key Differences: Replaces benzyl group with a phenoxy linker and trifluoromethyl substituent. Oxygen atom in the linker may enhance solubility but reduce membrane permeability. Activity: Trifluoromethyl groups are associated with improved metabolic resistance but may sterically hinder target engagement .
(b) 1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine
Electronic and Steric Effects
- Tetrafluorobenzyl vs. Monosubstituted Benzyl: The 2,3,4,6-tetrafluoro substitution pattern maximizes electron-withdrawing effects, enhancing the electrophilicity of the pyrazole amine for nucleophilic reactions . In contrast, monosubstituted analogs (e.g., 4-methyl or 4-chloro) show reduced activity in TNF-α inhibition assays due to weaker electronic modulation .
Positional Isomerism :
- Replacing the pyrazole’s 1-benzyl group with a 3-benzyl isomer (e.g., 1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine) leads to a >90% loss of activity, highlighting the criticality of substitution geometry .
Biological Activity
1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities. This pyrazole derivative is characterized by the presence of multiple fluorine atoms, which can influence its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 245.18 g/mol .
Synthesis and Properties
The synthesis of this compound involves standard organic synthesis techniques, often utilizing fluorinated benzyl derivatives to achieve the desired structure. The presence of fluorine atoms is believed to enhance the lipophilicity and metabolic stability of the compound .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrazole derivatives. For instance, compounds with similar structures have been evaluated for their ability to scavenge free radicals using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). In these tests, certain pyrazole derivatives demonstrated significant radical-binding activities comparable to well-known antioxidants like Trolox and Edaravone .
Table 1: Antioxidant Activity Comparison
| Compound | ABTS TEAC | FRAP TE | ORAC TE |
|---|---|---|---|
| 4-Amino-3-methyl-1-phenylpyrazol-5-ol | 0.93 | 0.98 | 4.39 |
| This compound | TBD | TBD | TBD |
Enzymatic Inhibition
The inhibitory effects of pyrazole derivatives on various enzymes have also been reported. Specifically, studies indicate that compounds in this class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases . The degree of inhibition varies based on structural modifications.
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that some pyrazole derivatives exhibit low toxicity towards normal human fibroblast cells even at high concentrations (up to 100 μM), indicating a favorable safety profile for potential therapeutic applications .
Study on Neuroprotective Effects
A notable study investigated the neuroprotective effects of pyrazole derivatives in models of amyotrophic lateral sclerosis (ALS). The findings suggested that certain analogs could protect against toxicity induced by mutant superoxide dismutase (SOD1), thereby extending survival in ALS mouse models . This highlights the potential of this compound as a candidate for further development in neuroprotection.
Antimicrobial Activity
Additionally, some pyrazole derivatives have been screened for antimicrobial activity against various bacterial strains. While results showed some weak antibacterial activity, further optimization may enhance efficacy against specific pathogens .
Q & A
Basic: What are the recommended synthetic routes for 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluorinated benzyl halides (e.g., 2,3,4,6-tetrafluorobenzyl chloride) can react with pyrazole-4-amine derivatives under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can enhance reaction efficiency and yield compared to conventional heating . Optimization via factorial design (e.g., varying temperature, solvent ratios, and catalyst loading) is critical to mitigate side reactions like over-alkylation .
Basic: How can the structure of this compound be confirmed post-synthesis?
Answer:
Combined spectroscopic and crystallographic methods are essential:
- NMR : ¹⁹F NMR identifies fluorine substituent positions on the benzyl group, while ¹H NMR confirms pyrazole ring substitution patterns .
- X-ray diffraction : Single-crystal analysis resolves bond angles (e.g., C–F bond lengths ~1.34 Å) and torsion angles (e.g., dihedral angles between benzyl and pyrazole rings), as demonstrated in structurally analogous fluorophenyl-pyrazole derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical for C₁₀H₈F₄N₃: ~258.07 g/mol) and fragmentation patterns .
Intermediate: What methodologies are used to assess its solubility and stability in biological assays?
Answer:
- Solubility : Use shake-flask methods with HPLC-UV quantification at physiologically relevant pH (e.g., PBS buffer, pH 7.4). For example, analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine exhibit solubility of ~18.1 µg/mL under these conditions .
- Stability : Incubate the compound in simulated biological matrices (e.g., plasma, liver microsomes) and analyze degradation via LC-MS/MS. Fluorine substitution often enhances metabolic stability by reducing CYP450-mediated oxidation .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Answer:
- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or antimicrobial targets). For example, pyrazole-amine derivatives show strong interactions with ATP-binding pockets due to hydrogen bonding with the amine group .
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values of fluorine substituents) with bioactivity data to prioritize synthetic targets. Fluorine’s electron-withdrawing effects can enhance binding to hydrophobic pockets .
- Reaction path searches : Quantum chemical calculations (e.g., DFT) optimize reaction pathways for multi-step syntheses, reducing trial-and-error experimentation .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) using standardized assays (e.g., MIC for antimicrobial studies) .
- Off-target profiling : Screen against unrelated targets (e.g., hERG channel) to rule out nonspecific effects. Fluorinated pyrazoles may exhibit off-target ion channel modulation .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values could arise from variations in cell line viability assays .
Intermediate: What strategies optimize regioselectivity in multi-step syntheses of tetrafluorobenzyl-pyrazole derivatives?
Answer:
- Protecting groups : Temporarily block the pyrazole NH group with tert-butoxycarbonyl (Boc) to direct alkylation to the N1 position .
- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-aryl bond formation in precursor molecules .
- Solvent effects : Polar solvents (e.g., DMSO) favor SN2 mechanisms, reducing byproducts in benzylation steps .
Basic: What safety precautions are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
